
N-Formylindoline
Overview
Description
PF-06291874 is a small molecule drug developed by Pfizer Inc. It is a potent, non-peptide, and orally active glucagon receptor antagonist. This compound has been primarily investigated for its potential in treating type 2 diabetes mellitus by inhibiting the glucagon receptor, which plays a crucial role in glucose homeostasis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PF-06291874 involves multiple steps, including the formation of key intermediates and their subsequent coupling. The synthetic route typically starts with the preparation of the core structure, followed by functional group modifications to achieve the desired pharmacological properties. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of PF-06291874 follows similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to maximize yield and minimize impurities. Techniques such as high-performance liquid chromatography (HPLC) are used to purify the final product. The production process is designed to be scalable and cost-effective to meet the demands of clinical and commercial use .
Chemical Reactions Analysis
Types of Reactions
PF-06291874 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Nucleophiles and electrophiles: Such as halides, amines, and alkylating agents
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Chemistry: Used as a model compound to study glucagon receptor antagonism and its effects on glucose metabolism.
Biology: Investigated for its role in modulating glucagon receptor activity and its impact on cellular signaling pathways.
Medicine: Explored as a therapeutic agent for managing type 2 diabetes mellitus by reducing blood glucose levels.
Industry: Potentially used in the development of new antidiabetic drugs and formulations .
Mechanism of Action
PF-06291874 exerts its effects by binding to the glucagon receptor, thereby inhibiting its activity. This inhibition prevents the receptor from activating downstream signaling pathways that promote glucose production in the liver. By blocking these pathways, PF-06291874 helps to lower blood glucose levels in individuals with type 2 diabetes mellitus .
Comparison with Similar Compounds
PF-06291874 is compared with other glucagon receptor antagonists such as:
- MK-0893
- MK-3577
- LY2409021
- LGD-6972
These compounds share similar mechanisms of action but differ in their chemical structures and pharmacokinetic properties. PF-06291874 is unique due to its specific binding affinity and selectivity for the glucagon receptor, which contributes to its efficacy and safety profile .
Conclusion
PF-06291874 represents a promising therapeutic agent for the treatment of type 2 diabetes mellitus. Its unique chemical structure, potent glucagon receptor antagonism, and favorable pharmacokinetic properties make it a valuable compound for scientific research and potential clinical applications.
Biological Activity
N-Formylindoline is a compound derived from indoline, which has garnered attention for its potential biological activities. This article explores its biological activity, particularly in the context of anticancer properties, mechanisms of action, and relevant case studies.
Overview of this compound
This compound is characterized by the presence of a formyl group (-CHO) attached to the nitrogen atom of the indoline structure. This modification can significantly influence the compound's biological properties, including its interaction with various biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound derivatives. For instance, research has shown that certain indolesulfonamide derivatives, which include this compound, exhibit potent antiproliferative activity against various human tumor cell lines. These compounds have demonstrated submicromolar to nanomolar IC50 values against HeLa cells and other cancer types, indicating their effectiveness as potential anticancer agents .
The mechanism underlying the anticancer activity of this compound involves several key processes:
- Tubulin Inhibition : this compound derivatives inhibit tubulin polymerization, leading to mitotic arrest in cancer cells. This is crucial as it disrupts the normal cell cycle, promoting apoptosis .
- Apoptosis Induction : Studies have shown that treatment with these compounds results in significant changes in cell cycle distribution, ultimately leading to programmed cell death (apoptosis) in cancer cells .
- MDR Resistance : Notably, some derivatives do not act as substrates for P-glycoprotein, suggesting they may overcome multidrug resistance (MDR) commonly seen in cancer therapy .
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound and its derivatives:
-
Indolesulfonamide Derivatives Study :
- A study synthesized 45 new indolesulfonamide analogues, including modifications on the sulfonamide nitrogen and indole positions. The findings indicated that polar substitutions at the indole 3-position enhanced anti-proliferative potency while maintaining favorable pharmacokinetic properties .
- Table 1 summarizes the IC50 values against various tumor cell lines:
Compound Cell Line IC50 (nM) Indolesulfonamide A HeLa 250 Indolesulfonamide B MCF-7 150 This compound C A549 300 Indolesulfonamide D PC3 200 - Vinblastine and Vincristine Derivatives :
Q & A
Basic Research Questions
Q. What are the standard spectroscopic techniques for characterizing N-Formylindoline, and how should data be interpreted to confirm structural integrity?
- Methodological Answer : Employ nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D experiments) to analyze proton and carbon environments, complemented by Fourier-transform infrared (FTIR) spectroscopy for functional group identification. Cross-validate results with high-resolution mass spectrometry (HRMS) and X-ray crystallography for unambiguous structural confirmation. Discrepancies in peak assignments should be resolved by comparing data with established literature or computational simulations .
Q. What synthetic methodologies are most effective for producing this compound, and what variables critically affect reaction efficiency?
- Methodological Answer : Classic methods include formylation of indoline using formic acid/acetic anhydride (HCOOH/Ac₂O) or catalytic formylation with dimethylformamide (DMF) under acidic conditions. Key variables include temperature (optimal range: 0–25°C), catalyst selection (e.g., p-toluenesulfonic acid), and solvent polarity. Monitor reaction progress via thin-layer chromatography (TLC) and optimize yield by adjusting stoichiometric ratios .
Q. What chromatographic methods are recommended for the purification of this compound, and how can purity be quantitatively assessed?
- Methodological Answer : Use silica gel column chromatography with ethyl acetate/hexane gradients for initial purification. For high-purity requirements, employ preparative HPLC with a C18 column and acetonitrile/water mobile phase. Quantify purity via HPLC-UV (≥95% peak area) or gas chromatography (GC) with flame ionization detection. Confirm absence of residual solvents by gas chromatography-mass spectrometry (GC-MS) .
Advanced Research Questions
Q. How can computational chemistry be integrated with experimental data to predict the reactivity of this compound derivatives?
- Methodological Answer : Perform density functional theory (DFT) calculations to model electronic properties (e.g., HOMO-LUMO gaps) and reaction pathways. Validate computational predictions with experimental kinetic studies (e.g., Arrhenius plots) or spectroscopic monitoring of intermediates. Use molecular docking simulations to predict bioactivity, followed by in vitro assays to verify binding affinities .
Q. What strategies are recommended for reconciling contradictory data in thermodynamic stability studies of this compound derivatives?
- Methodological Answer : Conduct replicated calorimetric (DSC/TGA) and spectroscopic stability assays under controlled humidity/temperature. Apply error propagation analysis to identify measurement uncertainties. Use multivariate statistical tools (e.g., principal component analysis) to isolate variables causing discrepancies. Cross-reference with crystallographic data to assess molecular packing effects .
Q. How should researchers design experiments to investigate catalytic mechanisms in this compound synthesis?
- Methodological Answer : Utilize isotopic labeling (e.g., ¹³C-formylation agents) to trace reaction pathways. Perform kinetic isotope effect (KIE) studies and in-situ FTIR/Raman spectroscopy to detect transient intermediates. Compare turnover frequencies (TOF) across catalyst classes (e.g., Brønsted vs. Lewis acids) to elucidate mechanistic differences .
Q. What methodologies are employed to assess kinetic parameters of this compound degradation under varying environmental conditions?
- Methodological Answer : Conduct accelerated stability studies using forced degradation (e.g., exposure to UV light, acidic/alkaline buffers). Monitor degradation rates via HPLC and fit data to kinetic models (zero-order, first-order). Calculate activation energy (Ea) using the Arrhenius equation. Validate models with real-time stability data .
Q. What advanced statistical tools are recommended for analyzing dose-response relationships in this compound bioactivity studies?
- Methodological Answer : Fit dose-response data to nonlinear regression models (e.g., Hill equation) using software like GraphPad Prism. Calculate EC₅₀/IC₅₀ values with 95% confidence intervals. Compare curves across cell lines via extra sum-of-squares F-tests. Address variability by normalizing to internal controls and reporting effect sizes .
Properties
IUPAC Name |
2,3-dihydroindole-1-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO/c11-7-10-6-5-8-3-1-2-4-9(8)10/h1-4,7H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGCIPHNRGLERLO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80341887 | |
Record name | N-Formylindoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80341887 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2861-59-8 | |
Record name | N-Formylindoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80341887 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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